molecular formula C22H21Cl2NO2 B2986522 1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol CAS No. 321432-88-6

1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol

Cat. No.: B2986522
CAS No.: 321432-88-6
M. Wt: 402.32
InChI Key: NMEOYLUNPQMPFS-UHFFFAOYSA-N
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Description

1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol is a synthetic organic compound featuring a central ethanol backbone substituted with two 4-chlorophenyl groups at the C1 position and a 2-methoxybenzylamino group at the C2 position. This structure combines aromatic chlorinated phenyl rings with a methoxy-substituted benzylamine moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[(2-methoxyphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2NO2/c1-27-21-5-3-2-4-16(21)14-25-15-22(26,17-6-10-19(23)11-7-17)18-8-12-20(24)13-9-18/h2-13,25-26H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEOYLUNPQMPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the core structure: This could involve the reaction of 4-chlorobenzaldehyde with a suitable reagent to form an intermediate.

    Introduction of the amino group: The intermediate might then react with 2-methoxybenzylamine under specific conditions to introduce the amino group.

    Final modification:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could convert it into different alcohols or amines.

    Substitution: The chlorophenyl groups might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Differences
Compound Name Substituents at C1 and C2 Molecular Weight Key Features
Target Compound 1,1-Bis(4-ClPh); 2-(2-MeOBnNH) ~379.3 (calc.) Methoxybenzylamino group enhances solubility and potential receptor binding
1,1-Bis(4-chlorophenyl)ethanol 1,1-Bis(4-ClPh); 2-OH 267.16 Simpler structure; lacks amino moiety; high solubility in organic solvents
DDOH (2,2-bis(chlorophenyl)-1-ethanol) 2,2-Bis(ClPh); 1-OH ~269.1 DDT metabolite; estrogenic and cytotoxic properties
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-FPh)-1-ethanol 1,1-Bis(4-FPh); 2-(4-ClBnS) 303.8 Fluorophenyl and sulfanyl groups improve thermal stability
1,1-Bis(4-ClPh)-2-(3-MePhSO₂)ethanol 1,1-Bis(4-ClPh); 2-(3-MePhSO₂) 421.33 Sulfonyl group enhances electrophilicity and bioactivity

Key Observations :

  • Chlorophenyl Groups : Common in DDT derivatives (e.g., DDE, DDD) and linked to environmental persistence and bioaccumulation .
  • Amino and Ether Substituents: The target compound’s 2-methoxybenzylamino group may improve water solubility compared to purely hydrophobic analogs like 1,1-bis(4-chlorophenyl)ethanol .
  • Sulfonyl/Sulfanyl Groups : Compounds like those in exhibit enhanced stability and bioactivity due to electron-withdrawing substituents.

Key Observations :

  • Nematicidal Activity: Alkyl chain length in ethanol derivatives (e.g., C11OEtOH) critically determines efficacy, suggesting the target compound’s methoxybenzyl group may offer alternative modes of action .
  • Endocrine Effects: Chlorophenyl ethanols like DDOH exhibit estrogenic activity, raising concerns about environmental and health impacts .

Physicochemical Properties

  • Solubility: The target compound’s methoxy group likely improves water solubility compared to non-polar analogs like 1,1-bis(4-chlorophenyl)ethanol (solubility: 69 g/L in organic solvents) . Sulfonyl/sulfanyl derivatives (e.g., ) show lower solubility due to increased molecular weight and polarity.
  • Stability: Chlorinated phenyl groups confer resistance to degradation, similar to DDT derivatives . Methoxy and amino groups may increase susceptibility to oxidative metabolism compared to fully halogenated analogs.

Biological Activity

1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol, with the CAS number 321432-88-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C22H21Cl2NO2
  • Molar Mass : 402.31 g/mol
  • Chemical Structure : The compound features two chlorophenyl groups and a methoxybenzyl moiety, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that structurally related compounds can effectively inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus MRSA0.0338 mg/mL
Enterococcus faeciumNot specified
Bacillus subtilisNot specified

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar functional groups have been studied for their ability to modulate inflammatory pathways. In vitro studies indicate that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .

Antioxidant Activity

Antioxidant assays have shown that related compounds possess the ability to scavenge free radicals, indicating potential protective effects against oxidative stress. The DPPH radical scavenging assay is commonly employed to evaluate this activity .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory and microbial pathways. The presence of halogenated phenyl groups may enhance binding affinity and specificity towards these targets .

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of similar compounds highlighted their effectiveness against a range of pathogens, showcasing their potential as novel antimicrobial agents. The study utilized both conventional microbiological techniques and advanced biochemical assays to determine the MIC and MBC values for various bacterial strains .

In Vivo Studies

In vivo studies have demonstrated that related compounds can significantly reduce inflammation in animal models. These studies often involve assessing biochemical markers of inflammation and tissue histology post-treatment .

Q & A

Q. What are the common synthetic routes for 1,1-bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol, and how can reaction efficiency be optimized?

The synthesis of structurally related chlorophenyl-ethanol derivatives often involves nucleophilic substitution or condensation reactions. For example, a similar compound, 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one, was synthesized by refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous potassium carbonate as a catalyst. Reaction completion was monitored via TLC, followed by precipitation in cold water and recrystallization . Optimization could include adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and reaction time. Microwave-assisted synthesis may also improve yield and reduce side products.

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Key characterization methods include:

  • NMR : 1H^1H and 13C^13C NMR to identify aromatic protons (4-chlorophenyl and methoxybenzyl groups) and ethanolamine backbone signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ or [M+Na]+^+).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for related chlorophenyl-ethanol derivatives in crystal structure reports .
  • FT-IR : To detect hydroxyl (-OH), amine (-NH), and methoxy (-OCH3_3) functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., cytotoxicity vs. endocrine effects) may arise from assay conditions or impurity profiles. To address this:

  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out contaminants .
  • Dose-Response Studies : Conduct assays across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Receptor Profiling : Use in vitro receptor-binding assays (e.g., estrogen receptor alpha/beta) to clarify endocrine-disrupting potential, as done for DDT metabolites .

Q. What methodologies are suitable for studying its environmental persistence and degradation pathways?

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C to assess stability.
  • Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze by LC-MS for breakdown products (e.g., dechlorinated or hydroxylated derivatives) .
  • Microbial Degradation : Use soil or water microcosms with GC-MS to track metabolites like 1,1-bis(4-chlorophenyl)ethanol, a common DDT degradation intermediate .

Q. How can computational modeling predict its interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., aryl hydrocarbon receptor) based on structural analogs .
  • QSAR Analysis : Correlate substituent effects (e.g., chlorine position, methoxy group) with toxicity data from related compounds .

Methodological Notes

  • Synthetic Protocols : Always confirm reaction progress via TLC or GC-MS to avoid side products .
  • Toxicity Assays : Include positive controls (e.g., DDT for endocrine disruption) and validate cell viability with MTT assays .
  • Environmental Studies : Follow EPA guidelines for hydrolysis and photolysis experiments to ensure reproducibility .

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